molecular formula C8H16ClNO4 B1357020 Diethyl 2-(methylamino)malonate hydrochloride CAS No. 56598-98-2

Diethyl 2-(methylamino)malonate hydrochloride

Cat. No.: B1357020
CAS No.: 56598-98-2
M. Wt: 225.67 g/mol
InChI Key: UEDQOJWGNGPGCS-UHFFFAOYSA-N
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Description

Diethyl 2-(methylamino)malonate hydrochloride is an organic compound with the molecular formula C8H16ClNO4. It is a white to yellow powder or crystalline substance that is primarily used in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and fine chemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(methylamino)malonate hydrochloride can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with methylamine under basic conditions, followed by acidification to obtain the hydrochloride salt. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pH to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(methylamino)malonate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, water

Major Products

Scientific Research Applications

Diethyl 2-(methylamino)malonate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(methylamino)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can donate electrons, making it reactive towards electrophiles. This reactivity is exploited in the synthesis of more complex molecules, where it can form new carbon-carbon bonds through nucleophilic substitution and other reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylamino group, which imparts distinct reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

diethyl 2-(methylamino)propanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDQOJWGNGPGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480266
Record name AGN-PC-0NI2FV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56598-98-2
Record name 56598-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NI2FV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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